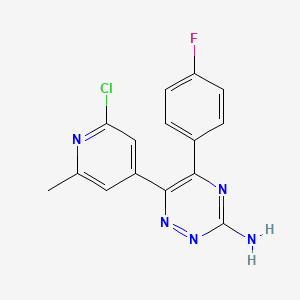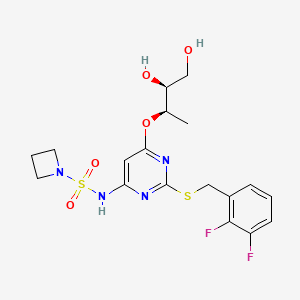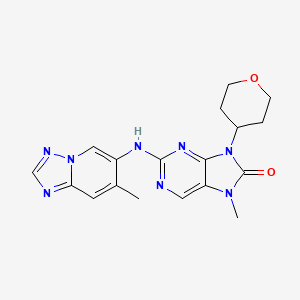
叠氮基-PEG3-Val-Cit-PAB-PNP
描述
Azido-PEG3-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound contains three units of polyethylene glycol (PEG), which enhances its solubility in aqueous solutions. The azide group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery systems .
科学研究应用
Azido-PEG3-Val-Cit-PAB-PNP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the study of protein interactions and cellular processes.
Medicine: Integral in the development of ADCs and PROTACs for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and drug delivery systems
作用机制
Target of Action
Azido-PEG3-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the molecules containing Alkyne groups .
Mode of Action
Azido-PEG3-Val-Cit-PAB-PNP contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) .
Biochemical Pathways
In the context of ADCs, the compound is attached to an ADC cytotoxin through an ADC linker . In the case of PROTACs, the compound is part of a linker connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the compound is a cleavable peptide adc linker . The Val-Cit will specifically be cleaved by Cathepsin B . PNP group is a good leaving group when treating with amine-bearing payload .
Result of Action
The result of the compound’s action is the selective degradation of target proteins in the case of PROTACs . For ADCs, the compound allows for the release of the ADC payload only in the cell .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be increased by a PEG spacer . Furthermore, the compound should be stored at -20°C, away from moisture . The compound’s solubility in DMSO is 125 mg/mL .
生化分析
Biochemical Properties
Azido-PEG3-Val-Cit-PAB-PNP interacts with various enzymes and proteins. The Val-Cit will specifically be cleaved by catepsin B . This enzyme is only present in the lysosome, which ensures that the ADC payload will be released only in the cell .
Cellular Effects
Azido-PEG3-Val-Cit-PAB-PNP influences cell function by enabling the synthesis of ADCs and PROTACs . These compounds have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Azido-PEG3-Val-Cit-PAB-PNP exerts its effects at the molecular level through its interactions with other molecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows for the synthesis of ADCs and PROTACs .
Metabolic Pathways
Azido-PEG3-Val-Cit-PAB-PNP is involved in the metabolic pathways related to the synthesis of ADCs and PROTACs
Transport and Distribution
Azido-PEG3-Val-Cit-PAB-PNP is transported and distributed within cells and tissues as part of ADCs and PROTACs
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps:
Azidation: Incorporation of the azide group for click chemistry.
Val-Cit-PAB Linker Formation: The Val-Cit-PAB moiety is introduced, which is cleavable by cathepsin B, an enzyme present in lysosomes
Industrial Production Methods: Industrial production of Azido-PEG3-Val-Cit-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Types of Reactions:
Click Chemistry: Azido-PEG3-Val-Cit-PAB-PNP undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. .
Cleavage Reactions: The Val-Cit-PAB linker is specifically cleaved by cathepsin B, releasing the payload in the lysosome.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, making it suitable for in vivo applications
Major Products:
CuAAC: Formation of triazole-linked conjugates.
SPAAC: Formation of stable triazole rings without the need for copper
相似化合物的比较
Azido-PEG4-Val-Cit-PAB-PNP: Similar structure with an additional PEG unit, offering increased solubility.
Azido-PEG2-Val-Cit-PAB-PNP: Contains one less PEG unit, resulting in lower solubility but potentially faster cellular uptake
Uniqueness: Azido-PEG3-Val-Cit-PAB-PNP strikes a balance between solubility and cellular uptake, making it a versatile and widely used linker in both ADCs and PROTACs .
属性
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBCDJANEWKOSX-JDXGNMNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100304 | |
| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055047-18-0 | |
| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)


![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)
![6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B605767.png)


![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)


![3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride](/img/structure/B605778.png)

